molecular formula C13H24N2O4 B11845230 Ethyl 2-(3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)acetate

Ethyl 2-(3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)acetate

Cat. No.: B11845230
M. Wt: 272.34 g/mol
InChI Key: YWIJPIAJDBKDMG-UHFFFAOYSA-N
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Description

Ethyl 2-(3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)acetate is an organic compound that belongs to the class of esters. It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)acetate typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced waste generation .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Produces the corresponding carboxylic acid and ethanol.

    Deprotection: Yields the free amine and carbon dioxide.

    Substitution: Results in the formation of new ester derivatives or amides.

Scientific Research Applications

Ethyl 2-(3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)acetate is primarily related to its role as a protecting group and intermediate in organic synthesis. The Boc group provides stability to the nitrogen atom, preventing unwanted side reactions during synthetic transformations. Upon deprotection, the free amine can participate in various biochemical pathways, interacting with molecular targets such as enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(tert-butoxycarbonylamino)acetate: Similar structure but lacks the pyrrolidine ring.

    tert-Butyl 2-(3-aminopyrrolidin-1-yl)acetate: Similar structure but with a different ester group.

Uniqueness

Ethyl 2-(3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)acetate is unique due to the presence of both the Boc-protected amine and the pyrrolidine ring. This combination provides a balance of stability and reactivity, making it a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula

C13H24N2O4

Molecular Weight

272.34 g/mol

IUPAC Name

ethyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]acetate

InChI

InChI=1S/C13H24N2O4/c1-5-18-11(16)9-15-7-6-10(8-15)14-12(17)19-13(2,3)4/h10H,5-9H2,1-4H3,(H,14,17)

InChI Key

YWIJPIAJDBKDMG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1CCC(C1)NC(=O)OC(C)(C)C

Origin of Product

United States

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